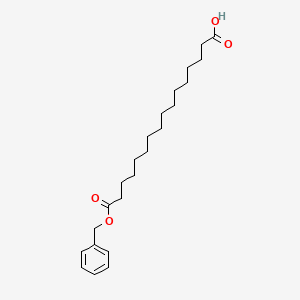
16-(Benzyloxy)-16-oxohexadecanoic acid
Vue d'ensemble
Description
16-(Benzyloxy)-16-oxohexadecanoic acid is a useful research compound. Its molecular formula is C23H36O4 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
16-(Benzyloxy)-16-oxohexadecanoic acid, with the CAS number 146004-98-0, is a chemical compound belonging to the class of omega-oxo fatty acids. Its molecular formula is C23H36O4, and it has a molecular weight of approximately 376.53 g/mol. This compound is characterized by a long hydrocarbon chain and a ketone functional group, which are significant for its chemical reactivity and potential biological activities.
Chemical Structure
The structure of this compound includes:
- A benzyloxy group at the 16th carbon position.
- A ketone functional group at the same carbon position.
This structural configuration is essential for its interaction with biological systems and its potential therapeutic applications.
Hypothesized Properties
Research on the biological activity of this compound is still in its early stages, but it is hypothesized to exhibit several properties similar to other omega-oxo fatty acids. These properties may include:
Interaction Studies
Initial findings indicate that this compound may interact significantly with biological membranes and proteins. These interactions could influence cellular processes and pathways, warranting further investigation into its specific biological effects and mechanisms of action.
Comparative Analysis
To understand its uniqueness, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 10-(Benzyloxy)-10-oxodecanoic acid | 67852-88-4 | Shorter carbon chain (10 carbons) |
| 20-(Benzyloxy)-20-oxoicosanoic acid | 1334703-62-6 | Longer carbon chain (20 carbons) |
| 11-(Benzyloxy)-11-oxoundecanoic acid | 380228-18-2 | Intermediate carbon length (11 carbons) |
| 9-(Benzyloxy)-9-oxononanoic acid | 15570-42-0 | Shorter carbon chain (9 carbons) |
| 6-(Benzyloxy)-6-oxohexanoic acid | 40542-90-3 | Even shorter carbon chain (6 carbons) |
The primary distinction of this compound lies in its specific carbon chain length and functional group positioning, which may influence its reactivity and biological activity compared to these similar compounds.
Propriétés
IUPAC Name |
16-oxo-16-phenylmethoxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWVFNLOSNCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













